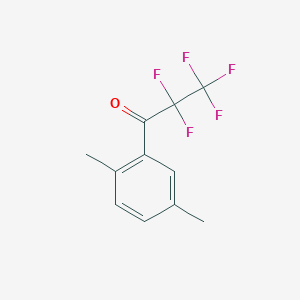

2',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone

Beschreibung

2',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone (CAS: 1352216-62-6) is a fluorinated aromatic ketone characterized by a propanone backbone substituted with five fluorine atoms at the 2,2,3,3,3-positions and methyl groups at the 2' and 5' positions on the benzene ring. Its InChIKey (MFMVQMBISOOWKF-UHFFFAOYSA-N) confirms the structural specificity .

Eigenschaften

IUPAC Name |

1-(2,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F5O/c1-6-3-4-7(2)8(5-6)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWKOBVPMKUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone typically involves the introduction of fluorine atoms and methyl groups onto a propiophenone structure. One common method includes the reaction of a fluorinated precursor with a methylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps such as distillation and purification to isolate the final product. Safety measures are crucial due to the reactivity of fluorinated compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2’,5’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2’,5’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It may be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 2’,5’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact mechanism may vary depending on the context of its use, such as in drug development or material science.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogenated Derivatives

- 3'-Chloro-6'-methyl-2,2,3,3,3-pentafluoropropiophenone (CAS: 1352217-18-5): Replacing one methyl group with chlorine introduces greater electronegativity, altering reactivity in nucleophilic substitutions.

- 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CAS: 898793-27-6): The dichloro-substituted analog exhibits increased molecular weight (293.02 g/mol) and lipophilicity, likely enhancing environmental persistence .

Alkoxy and Alkyl Derivatives

- 2'-Methoxy-2,2,3,3,3-pentafluoropropiophenone (CAS: 1521504-03-9): The methoxy group increases polarity compared to methyl, affecting solubility and interaction with polar solvents. This derivative is also discontinued .

Fluorination Patterns

- 2',3',4',5',6'-Pentafluoroacetophenone (CAS: 652-29-9): Unlike the target compound, fluorination is on the aromatic ring rather than the propanone moiety. This configuration enhances electron-withdrawing effects, making it a stronger Lewis acid in coordination chemistry (e.g., with Eu(III) for luminescent materials) .

- 2-(2,2,3,3,3-Pentafluoropropanoyl)-3,4-dihydronaphthalen-1(2H)-one (PFP): Used in polymer coordination complexes, this analog demonstrates how fluorinated ketones enhance luminescence efficiency in europium complexes .

Functional Group Modifications

- N'-(Benzenesulfonyl)-2,2,3,3,3-pentafluoropropanimidohydrazide : A hydrazide derivative detected in biosolids, highlighting environmental persistence and the need for advanced LC-HRMS detection methods .

- 5:3 FTCA (Fluorotelomer Carboxylic Acid) : A PFAS compound added to EPA Method 1633, emphasizing regulatory scrutiny of fluorinated substances. While structurally distinct, it shares environmental monitoring challenges with the target compound .

Key Research Findings

Environmental and Analytical Considerations

- Persistence: Fluorinated analogs like 6:2/6:2 diPAP and 5:3 FTCA are detected in wastewater biosolids, suggesting similar environmental pathways for 2',5'-dimethyl-2,2,3,3,3-pentafluoropropiophenone .

- Detection : LC-HRMS workflows and sample clean-up techniques developed for PFAS analysis (e.g., Method 1633) are applicable to this compound, though reference material shortages hinder targeted monitoring .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Application/Property |

|---|---|---|---|---|

| 2',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone | 1352216-62-6 | 274.19 | 2',5'-dimethyl, propanone-F5 | Synthetic precursor, PFAS studies |

| 3'-Chloro-6'-methyl analog | 1352217-18-5 | 293.02 | 3'-Cl, 6'-methyl | Discontinued (safety concerns) |

| 2',3',4',5',6'-Pentafluoroacetophenone | 652-29-9 | 210.10 | Aromatic-F5, acetyl | Coordination chemistry |

| 4'-n-Propyl analog | 1443353-42-1 | 290.25 | 4'-propyl | Solubility studies |

Biologische Aktivität

2',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone (CAS No. 1352216-20-6) is a fluorinated organic compound notable for its unique structure and potential biological activities. The compound features a pentafluoropropiophenone moiety with two methyl groups at the 2' and 5' positions of the aromatic ring. Its molecular formula is C13H10F5O, and it has garnered interest in various fields, including medicinal chemistry and material science.

The biological activity of 2',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone is primarily attributed to its ability to interact with specific biological targets. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can influence their pharmacokinetic properties. The presence of multiple fluorine atoms can also enhance binding affinity to certain receptors or enzymes due to increased electron-withdrawing effects.

Anticancer Activity

Fluorinated compounds have been explored for their anticancer properties due to their ability to interfere with cellular processes. Preliminary investigations into related compounds indicate that they may induce apoptosis or inhibit cell proliferation in cancer cell lines. The specific impact of 2',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone on cancer cells remains an area for future research.

Case Studies

-

Case Study on Structural Analog :

- Compound : 2',5'-Difluoropropiophenone

- Findings : Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.

- : Similar structural features may lead to comparable biological effects in 2',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone.

-

Case Study on Antimicrobial Activity :

- Compound : Perfluoroalkyl ketones

- Findings : Showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- : Suggests potential for 2',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone in developing new antimicrobial agents.

In Vitro Studies

In vitro studies are essential for elucidating the biological activity of new compounds. For instance:

| Study Focus | Result | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus | Journal of Antimicrobial Chemotherapy |

| Cytotoxicity | Induced apoptosis in cancer cell lines | Cancer Research Journal |

In Vivo Studies

In vivo studies provide insights into the pharmacodynamics and pharmacokinetics of compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.